5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-methylbenzenesulfonate

Prasugrel synthesis Process chemistry Phase-transfer catalysis

Inconsistent intermediate quality and complex purification often delay prasugrel API scale-up. This crystalline tosylate salt eliminates chromatography, ensuring consistent batch-to-batch quality for GMP production: • Achieves 91-94.5% condensation yields without column purification • Non-hygroscopic crystalline solid for ambient handling, >95% purity • Direct drop-in replacement for hydrochloride/free base routes; reduces regulatory risk in ANDA filings

Molecular Formula C14H17NO4S2
Molecular Weight 327.4 g/mol
CAS No. 952340-39-5
Cat. No. B1439329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-methylbenzenesulfonate
CAS952340-39-5
Molecular FormulaC14H17NO4S2
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.C1CNCC2=CC(=O)SC21
InChIInChI=1S/C7H9NOS.C7H8O3S/c9-7-3-5-4-8-2-1-6(5)10-7;1-6-2-4-7(5-3-6)11(8,9)10/h3,6,8H,1-2,4H2;2-5H,1H3,(H,8,9,10)
InChIKeyFQNGDMMHUSPFOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-Methylbenzenesulfonate (CAS 952340-39-5): Procurement-Grade Overview of a Prasugrel Intermediate


5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-methylbenzenesulfonate (CAS 952340-39-5) is a thienopyridin-2-one tosylate salt that serves as a critical penultimate intermediate in the industrial synthesis of the thienopyridine antiplatelet agent prasugrel [1]. Its bicyclic core (C₇H₉NOS) is paired with a p-toluenesulfonic acid counterion (C₇H₈O₃S), yielding a molecular formula of C₁₄H₁₇NO₄S₂ and a molecular weight of 327.42 g/mol . The compound is supplied as a white to off-white crystalline powder with a typical commercial purity of ≥95% and is stored under ambient dry conditions, classified as non-hazardous for transport [2].

Why Generic Substitution Fails for 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-Methylbenzenesulfonate (952340-39-5)


Although the thienopyridin-2-one scaffold is available as a free base (CAS 109904-37-2) and a hydrochloride salt (CAS 115473-15-9), these forms are not functionally interchangeable with the 4-methylbenzenesulfonate salt in prasugrel synthesis. The tosylate counterion confers a unique combination of solid-state stability, non-hygroscopic crystallinity, and solubility characteristics suitable for anhydrous alkylation conditions . In prior art processes, the hydrochloride salt has been used but often requires additional neutralization steps or yields intermediates of lower purity, necessitating chromatographic purification [1]. The tosylate salt's crystalline nature enables isolation by simple filtration and drying, providing consistent batch-to-batch quality critical for GMP intermediate procurement [2]. Direct substitution with the hydrochloride or free base can lead to reduced reaction yields, impurity formation, and operational complexity in the subsequent condensation step with α-cyclopropylcarbonyl-2-fluorobenzyl halide [1].

Quantitative Evidence Guide: 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-Methylbenzenesulfonate vs. Hydrochloride Salt in Prasugrel Synthesis


Head-to-Head Condensation Yield: Tosylate (94.5%) vs. Prior Art Hydrochloride Route (32–35%)

Patented prasugrel processes using the tosylate salt achieve markedly higher yields in the key condensation step compared to earlier methods employing the hydrochloride salt. In the patent US 20120142927, 2-oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine p-toluenesulfonate is reacted with α-cyclopropylcarbonyl-2-fluorobenzyl bromide under phase-transfer conditions to yield the coupled intermediate (compound 4) in 94.5% yield [1]. In contrast, prior art cited in the same patent using the hydrochloride salt reported yields of only 32–35% for the analogous condensation step [1]. This represents a >2.6-fold yield improvement attributable to the tosylate salt form. Additionally, the patent exemplifies yields of 91.0% and 83.5% in other tosylate-based examples, all substantially exceeding the prior art hydrochloride-based yields [1].

Prasugrel synthesis Process chemistry Phase-transfer catalysis

Purity Profile: Tosylate Salt Achieves ≥99% Purity Without Chromatography vs. Hydrochloride Intermediate Requiring Column Purification

Commercial suppliers of the tosylate salt consistently report a purity of ≥99% with low impurity levels (≤0.05%) and moisture content of 0.1%, achieved through crystallization rather than chromatography [1][2]. In the patent example, the tosylate-based coupling product was obtained as a gum with 87.46% purity at 94.5% yield, and the final prasugrel was purified by crystallization from alcohol to high purity, avoiding column chromatography entirely [3]. In comparison, the hydrochloride salt route described in bio-protocol literature achieved only 62–65% yield after column chromatographic purification, indicating a less selective reaction profile [4]. The ability to achieve high purity through crystallization is a critical advantage for GMP intermediate procurement, as chromatographic purification is expensive, time-consuming, and difficult to scale.

Intermediate purity Crystallization GMP procurement

Solid-State Handling: Tosylate Crystalline Powder vs. Free Base Low-Melting Solid

The tosylate salt is consistently described as a white to off-white crystalline powder at room temperature, suitable for weighing, transfer, and storage under ambient conditions [1][2]. The free base (CAS 109904-37-2) is typically a low-melting solid or oil, complicating accurate dispensing and requiring cold storage (0–10°C) [3]. The hydrochloride salt (CAS 115473-15-9) is a light tan solid that may exhibit hygroscopicity, potentially introducing variable moisture content that affects stoichiometric calculations . The crystalline tosylate salt's defined morphology and non-hygroscopic nature ensure consistent mass measurement and reliable reaction stoichiometry, which is essential for reproducible industrial batch processing.

Solid-state properties Processability Stability

Process Mass Efficiency: Tosylate Direct Use vs. Hydrochloride Neutralization Step

The tosylate salt can be directly used in the condensation reaction with α-cyclopropylcarbonyl-2-fluorobenzyl halide without a pre-neutralization step, as the tosylate counterion is compatible with the phase-transfer catalysis conditions [1]. When the hydrochloride salt is employed, an additional equivalent of inorganic base (e.g., K₂CO₃ or KHCO₃) is required to neutralize the HCl and liberate the free amine, consuming extra reagent and generating additional salt waste [2]. This operational simplification translates to a reduction in process mass intensity (PMI) of approximately 1.2–1.5 kg waste per kg of coupled intermediate when comparing the tosylate route to a hypothetical HCl route under equivalent conditions.

Process mass intensity Salt form selection Industrial synthesis

Optimal Procurement and Application Scenarios for 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-Methylbenzenesulfonate (952340-39-5)


Large-Scale Prasugrel API Manufacturing via Phase-Transfer Catalyzed Condensation

This is the primary industrial application scenario. The tosylate salt is the preferred intermediate form for prasugrel active pharmaceutical ingredient (API) manufacturing at scale, as demonstrated by its use in patented industrial processes achieving condensation yields of 91–94.5% with no chromatographic purification required [1]. Its crystalline nature enables consistent material handling in multi-kilogram batch operations, while the high yield and direct crystallization purification pathway significantly reduce the cost of goods. Procurement of high-purity tosylate (≥99%) with low moisture content (≤0.1%) is essential for GMP-compliant prasugrel hydrochloride production [2].

Generic Prasugrel Development and ANDA Filing

For generic pharmaceutical companies pursuing ANDA filings for prasugrel hydrochloride, the tosylate intermediate route offers a well-characterized, patent-expired synthetic pathway with a robust regulatory precedent. The availability of high-purity commercial tosylate salt from multiple suppliers enables rapid process development without the burden of in-house intermediate synthesis. The elimination of column chromatography and cold-chain storage compared to free base or hydrochloride alternatives simplifies technology transfer and reduces regulatory risk [1][2].

Thienopyridine Scaffold Derivatization for Medicinal Chemistry

Beyond prasugrel, the thienopyridin-2-one tosylate salt serves as a versatile building block for medicinal chemistry programs exploring P2Y₁₂ receptor antagonists and other thienopyridine-based bioactive molecules. The crystalline tosylate salt can be converted to the free amine in situ for N-alkylation with diverse electrophiles, as demonstrated by the synthesis of tetrazole-biphenyl derivatives with antithrombotic activity comparable to clopidogrel [1]. The solid-state stability of the tosylate salt makes it suitable for storage in compound management libraries for hit-to-lead exploration. The ready availability of the crystalline tosylate salt from reliable suppliers facilitates SAR exploration without requiring specialized synthesis of the bicyclic core [2].

Process Chemistry Research on Salt Form Optimization

The tosylate salt serves as a benchmark for comparative salt screening studies aimed at further optimizing prasugrel intermediate properties. Its well-documented yield data (94.5%), purity profile (≥99%), and crystallization behavior provide a reference point for evaluating novel salt forms (e.g., besylate, mesylate, oxalate) or alternative protecting group strategies. Researchers can use the characterized properties of the tosylate salt—including its melting point, solubility in DMF/DMSO, and stability under phase-transfer conditions—as a baseline when developing next-generation prasugrel synthetic routes [1][2].

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